Cas no 1219906-89-4 (2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide)
2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
- 2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- 2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide
- VU0523970-1
- 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- 1219906-89-4
- F5854-2398
- AKOS024522525
-
- Inchi: 1S/C19H19NO2S2/c21-19(15-24-13-16-5-2-1-3-6-16)20(11-17-8-10-23-14-17)12-18-7-4-9-22-18/h1-10,14H,11-13,15H2
- InChI Key: YQMWNELXBRCOAZ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC(N(CC1=CC=CO1)CC1=CSC=C1)=O
Computed Properties
- Exact Mass: 357.08572120g/mol
- Monoisotopic Mass: 357.08572120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 87Ų
2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-2398-2μmol |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-5μmol |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-10μmol |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-20μmol |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-1mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-2mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-3mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-4mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-5mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2398-10mg |
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1219906-89-4 | 10mg |
$79.0 | 2023-09-09 |
2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
Comprehensive Overview of 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide (CAS No. 1219906-89-4)
The compound 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide (CAS No. 1219906-89-4) is a structurally unique molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This acetamide derivative features a benzylsulfanyl group and heterocyclic moieties, including furan and thiophene, which contribute to its potential biological activity and synthetic versatility. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammation, microbial infections, and metabolic disorders.
One of the key reasons for the growing interest in 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide is its unique molecular architecture. The presence of both furan and thiophene rings in the same molecule offers a rare combination of electronic and steric properties, making it a valuable scaffold for medicinal chemistry. Recent studies have highlighted its potential as a multi-target inhibitor, capable of interacting with various enzymes and receptors involved in disease pathways. This has led to a surge in searches for "acetamide derivatives in drug design" and "heterocyclic compounds for therapeutic use," reflecting the compound's relevance in contemporary research.
From a synthetic perspective, the preparation of 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide involves a series of carefully optimized steps to ensure high yield and purity. The benzylsulfanyl group is typically introduced via nucleophilic substitution, while the furan and thiophene moieties are incorporated through condensation reactions. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been employed to enhance efficiency, as evidenced by the rising popularity of searches like "green synthesis of acetamides" and "catalysis in heterocyclic chemistry." These methods align with the broader trend toward sustainable and eco-friendly chemical processes.
The pharmacological potential of 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide is another area of intense investigation. Preliminary studies suggest that its thiophene and furan components may confer anti-inflammatory and antimicrobial properties, making it a candidate for treating resistant infections. This aligns with the global focus on "new antimicrobial agents" and "anti-inflammatory drug development," topics frequently searched by healthcare professionals and researchers. Additionally, its acetamide core has been linked to modulation of metabolic enzymes, sparking interest in its use for metabolic syndrome management.
In the context of material science, 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide has also shown promise as a building block for functional materials. Its conjugated system, derived from the furan and thiophene rings, enables applications in organic electronics, such as organic semiconductors and photovoltaic materials. This has led to increased searches for "heterocyclic compounds in optoelectronics" and "small molecules for energy applications," highlighting its interdisciplinary appeal.
Quality control and analytical characterization of 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide are critical for ensuring its suitability in research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to verify its purity and structural integrity. The demand for "analytical methods for acetamide derivatives" and "structural elucidation of heterocycles" underscores the importance of robust quality assurance protocols.
Looking ahead, the future of 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide appears bright, with ongoing research exploring its full potential. Whether in drug discovery, material science, or synthetic chemistry, this compound exemplifies the convergence of innovation and practicality. As searches for "emerging bioactive molecules" and "cutting-edge heterocyclic chemistry" continue to rise, 2-(benzylsulfanyl)-N-(furan-2-yl)methyl-N-(thiophen-3-yl)methylacetamide is poised to remain a focal point of scientific inquiry.
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